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Cat. No.: B15176714 Get Quote

An overview of common and advanced techniques for the deposition of nickel carbide (Ni3C)

thin films is presented for researchers and scientists. This document provides detailed

protocols and application notes for methods including Pulsed Chemical Vapor Deposition

(PCVD), Atomic Layer Deposition (ALD), Reactive Sputtering, and Pulsed Laser Deposition

(PLD).

Introduction to Nickel Carbide Thin Films
Nickel carbide (Ni3C) thin films are gaining attention for a variety of applications, including as

catalysts, in microelectromechanical systems (MEMS), and for creating low-resistivity contacts

in integrated circuits.[1][2] The properties of these films are highly dependent on the deposition

technique and process parameters, which control film composition, crystallinity, and

morphology. Common deposition methods fall into the categories of Chemical Vapor Deposition

(CVD), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD), which includes

techniques like sputtering and pulsed laser deposition.[3][4][5]

Pulsed Chemical Vapor Deposition (PCVD)
PCVD is a subtype of CVD that involves the sequential introduction of precursor and reactant

gases into the deposition chamber. This cyclic process allows for enhanced control over film

growth and composition.[1]
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In this PCVD process for nickel and nickel carbide, a nickel-containing organometallic

precursor, bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II) or Ni(dad)₂, is pulsed into a

reaction chamber.[1] A coreactant, either hydrogen (H₂) gas or H₂ plasma, is introduced in a

separate pulse.[1] The thermal energy in the chamber causes the precursor and reactant to

decompose and react on the substrate surface, forming the thin film. The choice of coreactant

and the substrate temperature are critical in determining whether metallic nickel or nickel

carbide is formed.[1]

Experimental Workflow: PCVD
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Deposition Cycles (Repeat N times)

Substrate Preparation
(e.g., Si Wafer Cleaning)

Load Substrate into
PCVD Chamber

Evacuate Chamber
to Base Pressure

Heat Substrate to
Deposition Temperature

(140-250 °C)

Pulse 1: Ni(dad)₂ Precursor
(5 seconds)

Purge Chamber

Pulse 2: H₂ Gas or H₂ Plasma
(15 seconds)

Purge Chamber

Cool Down in
Inert Atmosphere

Unload Coated Substrate

Film Characterization
(XRD, XPS, SEM)
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ALD Cycles (Repeat N times)

Substrate Preparation

Load Substrate into
ALD Reactor

Heat Substrate to
Deposition Temperature

(e.g., 300 °C)

Pulse 1: Nickel Precursor
(e.g., Nickel Acetylacetonate)

Purge with Inert Gas

Pulse 2: Reducing Agent
(e.g., Propanol/Ethanol)

Purge with Inert Gas

Cool Down

Unload Coated Substrate
 

Substrate Preparation
(e.g., Glass, Alumina)

Mount Substrate and
Ni Target in Chamber

Evacuate Chamber
to High Vacuum
(< 1.33×10⁻³ Pa)

Introduce Ar and
Reactive Gas (e.g., CH₄)

Set Working Pressure
(e.g., ~1.33×10⁻¹ Pa)

Apply Power (DC/RF)
to Ni Target to
Ignite Plasma

Deposit Film for
Specified Time

Vent Chamber and
Cool Down

Unload Coated Substrate
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Substrate Preparation
(e.g., 42CrMo4 Steel)

Mount Substrate and
Ni/Ni₃C Target in Chamber

Evacuate Chamber
to Vacuum

Heat Substrate to
Deposition Temperature

(e.g., RT - 400 °C)

Focus Pulsed Laser
on Rotating Target

Generate Plasma Plume

Deposit Film on Substrate

Cool Down in Vacuum
or Inert Gas

Unload Coated Substrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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